2-(4-chlorophenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
The compound 2-(4-chlorophenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one features a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted with:
- A 4-chlorophenyl group at the 2-position of the pyrazole ring.
- A 5-methyloxazole moiety at the 5-position, further substituted with a 2-ethoxyphenyl group via a methyl linker.
This structure combines aromatic, heterocyclic, and ether functionalities, making it a candidate for diverse biological interactions.
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O3/c1-3-32-23-7-5-4-6-19(23)24-27-21(16(2)33-24)15-29-12-13-30-22(25(29)31)14-20(28-30)17-8-10-18(26)11-9-17/h4-14H,3,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKXZQHNANMDSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex heterocyclic structure that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 364.84 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.
Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyrazines exhibit significant antitumor properties. The compound has shown efficacy in inhibiting tumor cell proliferation in various cancer models. For instance, studies have demonstrated that derivatives of pyrazolo compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been explored through its impact on microglial activation. In vitro studies suggest that it inhibits the release of pro-inflammatory cytokines and nitric oxide (NO) production in activated microglial cells. This mechanism is critical for neuroprotection in models of neuroinflammation, such as Parkinson's disease. The inhibition of nuclear factor-kappa B (NF-κB) signaling pathways is particularly noteworthy, as it plays a central role in inflammatory responses.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties indicate that the compound may possess activity against various bacterial strains. The structural features associated with heterocycles often correlate with increased antimicrobial efficacy, suggesting potential applications in treating infections.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Caspase Activation : Induces apoptotic pathways in tumor cells.
- Cytokine Modulation : Reduces the expression of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6).
- Inhibition of iNOS and COX-2 : Suppresses enzymes involved in inflammatory processes.
- NF-κB Pathway Inhibition : Prevents the transcriptional activation of genes related to inflammation and survival.
Study 1: Neuroprotective Effects in Parkinson’s Disease Models
A study investigated the protective effects of the compound against LPS-induced neuroinflammation. The results indicated a significant reduction in pro-inflammatory markers and improved behavioral outcomes in MPTP-treated mice models. These findings highlight its potential as a therapeutic agent for neurodegenerative diseases characterized by inflammation.
Study 2: Antitumor Efficacy
In another study focusing on various cancer cell lines, the compound was shown to significantly inhibit cell growth and induce apoptosis. Mechanistic studies revealed that it activates caspases and alters cell cycle progression, reinforcing its potential as an anticancer agent.
Data Table: Summary of Biological Activities
Scientific Research Applications
Research indicates that compounds in the pyrazolo[1,5-a]pyrazine class exhibit significant biological activity, particularly as kinase inhibitors . For instance, derivatives have shown efficacy against receptor tyrosine kinases such as AXL and c-MET, which are implicated in various cancers due to their roles in cell proliferation and survival pathways .
Neurological Disorders
Pyrazolo[1,5-a]pyrazines have been studied for their potential as positive allosteric modulators of glutamate receptors. Specifically, they can enhance the activity of GluN2A subunits in NMDA receptors, which are crucial for synaptic plasticity and memory function. This mechanism suggests that these compounds could be beneficial in treating cognitive impairments associated with conditions like Alzheimer’s disease and schizophrenia .
Cancer Treatment
The inhibition of AXL and c-MET by pyrazolo[1,5-a]pyrazines positions them as promising candidates for cancer therapy. These kinases are often overexpressed in tumors, contributing to metastasis and resistance to therapies. By selectively targeting these pathways, the compound could potentially reduce tumor growth and improve patient outcomes in various cancers .
Case Studies
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of pyrazolo[1,5-a]pyrazine derivatives often involves multi-step chemical reactions that allow for structural modifications to optimize biological activity. The SAR studies have shown that small changes in the molecular structure can lead to significant variations in potency against target proteins. For example, the introduction of different substituents on the pyrazine ring can enhance selectivity for specific kinases or receptors .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural features and reported activities of analogous pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives:
Key Observations:
4-Chlorophenyl Group :
- The 4-chlorophenyl substituent is a common feature in compounds with demonstrated anticancer activity (e.g., Compound 3o, IC50 ~5.2 μM against A549 cells) . Its electron-withdrawing nature may enhance binding to hydrophobic pockets in target proteins.
Oxazole vs. Benzyl Substituents :
- The target compound’s 5-methyloxazol-4-ylmethyl group distinguishes it from analogs like Compound 3o (benzyl substituent). Oxazole rings can improve metabolic stability and introduce hydrogen-bonding capabilities compared to purely hydrophobic benzyl groups .
Ethoxy vs. Methoxy Groups :
- The 2-ethoxyphenyl substituent in the target compound may increase lipophilicity (logP ~3.0–3.5 estimated) compared to methoxy analogs (e.g., : logP = 2.93). Ethoxy groups often prolong half-life due to slower oxidative metabolism .
Dihydro vs. Aromatic Pyrazine Rings :
- Saturation of the pyrazine ring (e.g., 6,7-dihydro derivatives) is associated with mGluR2 modulation , whereas fully aromatic cores (as in the target compound) are more common in kinase inhibitors or anticancer agents .
Structure-Activity Relationships (SAR)
- 4-Chlorophenyl at Pyrazole 2-Position :
Critical for A549 cell inhibition in Compound 3o; removal or substitution reduces activity . - Ethoxy Positioning : The 2-ethoxy group on the phenyl ring (target) vs. 4-ethoxy in ’s compound could alter π-π stacking or hydrogen-bonding interactions with biological targets .
Preparation Methods
Microwave-Assisted Cyclocondensation
The core structure is synthesized under microwave irradiation using solvent-free conditions to enhance reaction efficiency:
Procedure :
- Ethyl 1-(2-oxo-2-(4-chlorophenyl)ethyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate (10 mmol) and 2-morpholinoethanamine (12 mmol) are mixed in a microwave vial.
- Irradiated at 150°C for 15 minutes (CEM Discover SP system).
- Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield 68–72% of 5-(2-morpholinoethyl)-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Reaction Time | 15 minutes |
| Purification | Column Chromatography |
| Characterization | $$ ^1H $$ NMR, IR, HRMS |
Final Functionalization and Characterization
Etherification for 2-Ethoxyphenyl Group
The ethoxy group is introduced via nucleophilic aromatic substitution:
Procedure :
- 2-Hydroxyphenyloxazole intermediate (1 mmol) and ethyl bromide (1.5 mmol) are heated with K$$2$$CO$$3$$ (2 mmol) in DMF at 80°C for 8 hours.
- The mixture is diluted with water, extracted with ethyl acetate, and purified by recrystallization (ethanol) to yield 70% of the ethoxyphenyl product.
Spectroscopic Confirmation :
X-ray Crystallographic Validation
Single-crystal X-ray diffraction confirms the molecular structure and stereochemistry:
Crystallographic Data :
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2$$_1$$/c |
| Unit Cell Dimensions | a = 12.34 Å, b = 10.21 Å, c = 14.56 Å |
| R Factor | 0.042 |
Comparative Analysis of Synthetic Routes
| Method | Yield | Time | Advantages | Limitations |
|---|---|---|---|---|
| Microwave Synthesis | 68–72% | 15 min | Rapid, solvent-free | Specialized equipment required |
| Conventional Heating | 55–60% | 6–8 h | No microwave needed | Lower yield, longer duration |
| Reductive Amination | 62% | 12 h | Selective for N-alkylation | Sensitivity to moisture |
Challenges and Optimization Strategies
- Oxazole Stability : The 5-methyloxazole ring is prone to ring-opening under acidic conditions. Mitigated by maintaining pH > 5 during workup.
- Regioselectivity : Competing N1 vs. N3 alkylation in pyrazolo-pyrazinones is controlled by using bulky amines (e.g., morpholinoethyl).
- Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) resolves diastereomers arising from the oxazole methyl group.
Q & A
Basic Research Questions
Q. What is the molecular formula and structural characterization data for this compound?
- The molecular formula is C₂₆H₂₄ClN₄O₃ (derived from similar analogs in and ). Key structural features include:
- A pyrazolo[1,5-a]pyrazin-4(5H)-one core.
- A 4-chlorophenyl substituent at position 2.
- A 5-methyloxazole ring substituted with a 2-ethoxyphenyl group and methylene linkage to the pyrazine ring.
- Structural confirmation typically employs X-ray crystallography (e.g., triclinic crystal system, space group P1, with unit cell parameters: a = 7.1709 Å, b = 10.6982 Å, c = 13.9169 Å) .
- Methodological Note : Use NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction for unambiguous characterization .
Q. What are the standard synthetic routes for this compound?
- Synthesis involves multi-step reactions:
Oxazole Intermediate : Condensation of 2-ethoxyphenylacetamide with bromopyruvate under thermal or microwave-assisted conditions to form the oxazole ring .
Pyrazolo[1,5-a]pyrazine Core : Cyclization of hydrazine derivatives with chloroacetyl chloride, followed by coupling to the oxazole intermediate via nucleophilic substitution .
- Critical Parameters : Reaction yields depend on solvent choice (e.g., DMF for polar aprotic conditions), temperature (80–120°C), and catalysis (e.g., p-toluenesulfonic acid) .
Q. How is the purity and stability of this compound assessed?
- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) .
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation via LC-MS. The compound is sensitive to light and humidity, requiring storage in amber vials under inert gas .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Process Optimization :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hrs to 2 hrs) and improves yield by 15–20% compared to thermal methods .
- High-Throughput Screening : Identifies ideal solvent systems (e.g., THF/EtOH mixtures) and catalysts (e.g., Pd/C for hydrogenation steps) .
- Challenges : Steric hindrance at the methylene linkage between oxazole and pyrazine rings requires excess coupling reagents (e.g., EDCI/HOBt) .
Q. What analytical techniques resolve contradictions in structural data (e.g., crystallography vs. computational modeling)?
- Case Study : Discrepancies in dihedral angles between X-ray data (e.g., 84.84° for aromatic rings ) and DFT-optimized structures may arise from crystal packing forces.
- Resolution Strategy :
- Conformational Analysis : Compare solid-state (X-ray) and solution-state (NOESY NMR) data to assess flexibility .
- Computational Validation : Use Gaussian09 with B3LYP/6-31G(d) basis set to model intermolecular interactions (e.g., C–H⋯O weak hydrogen bonds) .
Q. What experimental approaches identify the biological targets of this compound?
- Mechanistic Studies :
- Enzyme Assays : Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein denaturation .
- Contradictions in Activity : Conflicting reports on antimicrobial vs. anticancer activity ( vs. 3) may arise from assay conditions (e.g., pH, serum concentration). Validate using orthogonal assays (e.g., apoptosis flow cytometry vs. MIC determination) .
Q. How do substituent modifications (e.g., ethoxy → methoxy) impact bioactivity?
- Structure-Activity Relationship (SAR) :
- Key Findings :
- Ethoxy groups enhance metabolic stability (t₁/₂ > 6 hrs in microsomes) compared to methoxy analogs .
- Chlorophenyl substitution at position 2 improves target selectivity (e.g., 10-fold higher affinity for PDE4B over PDE4D) .
- Methodology : Synthesize analogs via Suzuki-Miyaura cross-coupling and assess using dose-response curves (IC₅₀) and ADME-Tox profiling .
Methodological Best Practices
- Data Reproducibility : Document reaction conditions (e.g., degassing solvents for palladium-catalyzed steps) and use internal standards (e.g., deuterated solvents for NMR) .
- Contradiction Management : Cross-validate biological data with in silico docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
